butyl[(pyridin-3-yl)methyl]amine dihydrochloride
Overview
Description
Butyl[(pyridin-3-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2 and a molecular weight of 237.16932 g/mol . This compound is characterized by the presence of a butyl group attached to a pyridin-3-ylmethylamine moiety, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(pyridin-3-yl)methyl]amine dihydrochloride typically involves the reaction of butylamine with pyridin-3-ylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Butyl[(pyridin-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: N-oxides of butyl[(pyridin-3-yl)methyl]amine.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Butyl[(pyridin-3-yl)methyl]amine dihydrochloride is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of butyl[(pyridin-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-ylmethylamine: A related compound with similar structural features but lacking the butyl group.
Butylamine: A simpler amine with a butyl group but without the pyridin-3-ylmethyl moiety.
N-Butylpyridin-3-amine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
Butyl[(pyridin-3-yl)methyl]amine dihydrochloride is unique due to the combination of the butyl group and the pyridin-3-ylmethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-3-6-11-8-10-5-4-7-12-9-10;;/h4-5,7,9,11H,2-3,6,8H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABEEXJXOXOBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN=CC=C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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